

# An In-depth Technical Guide to N,2-Dimethylbenzamide: Synthesis, Structure, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N,2-Dimethylbenzamide**

Cat. No.: **B184477**

[Get Quote](#)

**Abstract:** This technical guide provides a comprehensive overview of **N,2-dimethylbenzamide** (CAS RN: 2170-09-4), a substituted aromatic amide of interest in synthetic and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, a robust synthetic protocol, and an in-depth analysis of its chemical structure through spectroscopic methods. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and characterization of this molecule.

## Chemical Identity and Structure

**N,2-Dimethylbenzamide**, also known as N-methyl-o-toluamide, is a disubstituted derivative of benzamide. It features a methyl group on the amide nitrogen (N-substitution) and a second methyl group at the ortho (2-position) of the benzene ring. This specific substitution pattern distinguishes it from its isomers, such as N,N-dimethylbenzamide or N,4-dimethylbenzamide, and dictates its unique chemical and physical properties.

The IUPAC name for this compound is **N,2-dimethylbenzamide**.<sup>[1][2]</sup> Its structure is confirmed by its chemical formula, C<sub>9</sub>H<sub>11</sub>NO, and a molecular weight of 149.19 g/mol .<sup>[2]</sup>

### Key Identifiers:

- IUPAC Name: **N,2-dimethylbenzamide**<sup>[1][2]</sup>

- Synonyms: N-Methyl-o-toluamide, N-Methyl-2-methylbenzamide, o-Toluamide, N-methyl-[1][3]
- CAS Number: 2170-09-4[1][2][4]
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO[1][2]
- Molecular Weight: 149.19 g/mol [2]
- SMILES: CNC(=O)C1=CC=CC=C1C[2]
- InChI Key: OABGZRFNYNFHCS-UHFFFAOYSA-N[1][3]

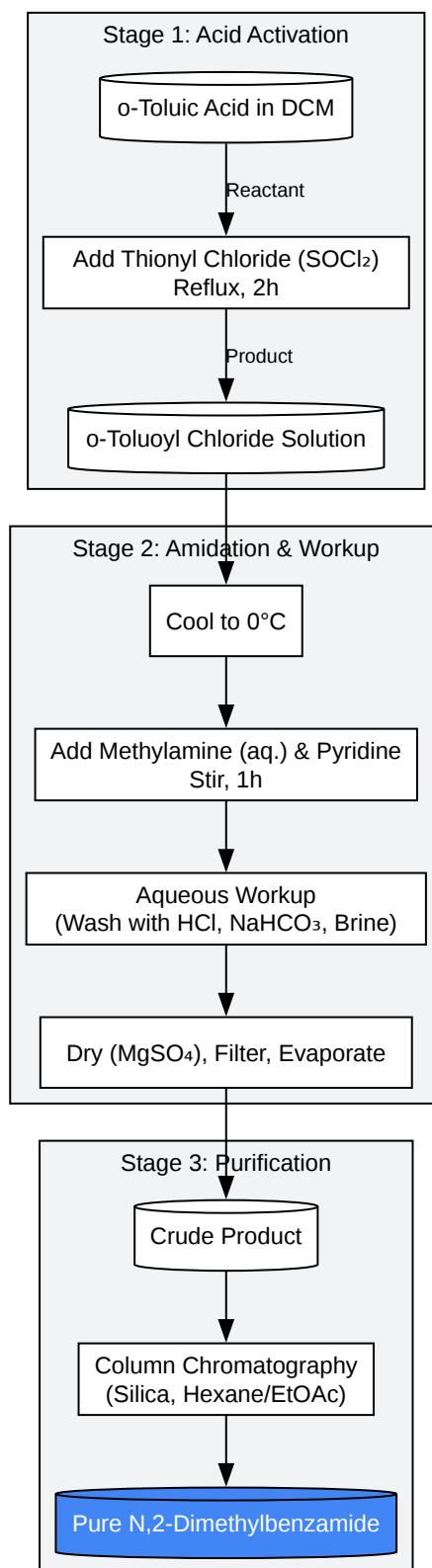
Chemical Structure:

Caption: 2D structure of **N,2-dimethylbenzamide**.

## Physicochemical Properties

**N,2-Dimethylbenzamide** is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1][3] As is characteristic of many amides, it exhibits moderate solubility in organic solvents and has limited solubility in water.[1][3] While comprehensive experimental data for this specific isomer is not widely published, the properties can be predicted based on its structural components.

| Property                   | Value / Description                      | Source |
|----------------------------|------------------------------------------|--------|
| Appearance                 | Colorless to pale yellow liquid or solid | [1][3] |
| Water Solubility           | Limited                                  | [1][3] |
| Organic Solvent Solubility | Moderately soluble                       | [1][3] |
| Purity (Typical)           | ≥95%                                     | [2]    |


Note: Detailed experimental values for melting point, boiling point, and density are not consistently available in public literature, highlighting the specialized nature of this compound.

## Synthesis and Purification

The synthesis of **N,2-dimethylbenzamide** is most reliably achieved through the amidation of o-toluic acid (2-methylbenzoic acid). This is a foundational reaction in organic synthesis where a carboxylic acid is converted to an amide.<sup>[5]</sup> The process involves two primary stages: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by methylamine.<sup>[6]</sup>

## Causality in Experimental Design

The chosen synthetic route prioritizes efficiency and control. Converting the carboxylic acid to an acyl chloride (using thionyl chloride,  $\text{SOCl}_2$ ) is a critical activation step. o-Toluic acid itself is not reactive enough to readily form an amide with methylamine. The acyl chloride is a much stronger electrophile, making the subsequent reaction with the methylamine nucleophile rapid and high-yielding. The use of a base (like pyridine or triethylamine) in the second step is essential to neutralize the  $\text{HCl}$  byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction.



[Click to download full resolution via product page](#)

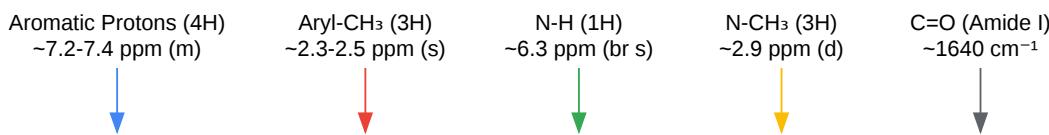
Caption: Experimental workflow for the synthesis of **N,2-dimethylbenzamide**.

## Detailed Experimental Protocol

### Materials:

- o-Toluic acid (1.0 eq)
- Thionyl chloride ( $\text{SOCl}_2$ ) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Methylamine (40% solution in  $\text{H}_2\text{O}$ ) (2.0 eq)
- Pyridine (2.0 eq)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (Brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate ( $\text{EtOAc}$ ) for eluent

### Procedure:


- Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere ( $\text{N}_2$ ), add o-toluic acid (1.0 eq) and anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This yields the crude o-toluoyl chloride, which is used immediately in the next step.
- Amidation: Dissolve the crude o-toluoyl chloride in fresh anhydrous DCM and cool the flask to  $0^\circ\text{C}$  in an ice bath. In a separate beaker, prepare a solution of methylamine (2.0 eq) and

pyridine (2.0 eq) in DCM. Add this amine solution dropwise to the stirred acyl chloride solution at 0°C.

- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
- Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine and methylamine, followed by saturated NaHCO<sub>3</sub> solution to neutralize any remaining acid, and finally with brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude **N,2-dimethylbenzamide**.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure **N,2-dimethylbenzamide**.

## Structural Elucidation via Spectroscopy

The definitive structure of **N,2-dimethylbenzamide** is confirmed by a combination of spectroscopic techniques. While a complete, published dataset for this specific isomer is not readily available, the expected spectral characteristics can be accurately predicted based on established principles and data from analogous compounds like N-methylbenzamide and other ortho-substituted amides.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: Key structural features of **N,2-dimethylbenzamide** and their predicted spectral signatures.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

| Proton Group                      | Predicted $\delta$ (ppm) | Multiplicity         | Integration | Rationale                                                                                                                                                                |
|-----------------------------------|--------------------------|----------------------|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Aromatic (Ar-H)                   | 7.2 – 7.4                | Multiplet (m)        | 4H          | Protons on the benzene ring, appearing as a complex pattern due to ortho, meta, and para couplings.                                                                      |
| Amide (N-H)                       | ~6.3                     | Broad Singlet (br s) | 1H          | The amide proton signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. It will disappear upon $\text{D}_2\text{O}$ shake. |
| N-Methyl (N-CH <sub>3</sub> )     | ~2.9                     | Doublet (d)          | 3H          | The N-methyl protons are coupled to the single amide proton ( $^3\text{J} \approx 5$ Hz), resulting in a doublet. <a href="#">[7]</a>                                    |
| Aryl-Methyl (Ar-CH <sub>3</sub> ) | 2.3 – 2.5                | Singlet (s)          | 3H          | The methyl group attached to the aromatic ring has no adjacent protons to couple with, thus appearing                                                                    |

as a sharp  
singlet.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum provides a map of the carbon skeleton.

| Carbon Group                      | Predicted $\delta$ (ppm) | Rationale                                                                                                                                    |
|-----------------------------------|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Carbonyl (C=O)                    | 168 - 171                | The amide carbonyl carbon is deshielded and appears far downfield, a characteristic feature of this functional group.<br><a href="#">[7]</a> |
| Aromatic (C-ipso, C-ortho)        | 135 - 138                | The two quaternary carbons (C-1 and C-2) attached to the amide and methyl groups, respectively. C-2 is deshielded by the methyl group.       |
| Aromatic (Ar-C)                   | 125 - 132                | The four CH carbons of the aromatic ring. Their distinct shifts depend on their position relative to the substituents.                       |
| N-Methyl (N-CH <sub>3</sub> )     | ~27                      | The carbon of the N-methyl group, appearing in the aliphatic region. <a href="#">[7]</a>                                                     |
| Aryl-Methyl (Ar-CH <sub>3</sub> ) | ~21                      | The carbon of the aryl-methyl group, typical for a methyl group on a benzene ring.                                                           |

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups.

| Vibration               | Predicted Wavenumber (cm <sup>-1</sup> ) | Description                                                                                                     |
|-------------------------|------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| N-H Stretch             | 3300 - 3250                              | A moderate to strong, somewhat broad peak characteristic of a secondary amide N-H bond.                         |
| C-H Stretch (Aromatic)  | 3100 - 3000                              | Sharp, medium-intensity peaks corresponding to the C-H bonds on the benzene ring.                               |
| C-H Stretch (Aliphatic) | 3000 - 2850                              | Peaks corresponding to the C-H bonds of the two methyl groups.                                                  |
| C=O Stretch (Amide I)   | ~1640                                    | A very strong and sharp absorption, the most prominent feature for an amide, representing the carbonyl stretch. |
| N-H Bend (Amide II)     | ~1550                                    | A strong band resulting from the coupling of N-H in-plane bending and C-N stretching vibrations.                |

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

| m/z Value | Ion               | Rationale                                                                                                                                                                      |
|-----------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 149       | $[M]^+$           | The molecular ion peak, corresponding to the molecular weight of the compound.                                                                                                 |
| 119       | $[M - CH_2NH]^+$  | Loss of the methylamino radical, a common fragmentation pathway for N-methyl amides.                                                                                           |
| 91        | $[C_7H_7]^+$      | Formation of the toluyl cation or its rearranged tropyl cation, resulting from cleavage of the amide group. This is a very stable and common fragment for toluene derivatives. |
| 44        | $[CH_3NH=CH_2]^+$ | Fragment corresponding to the N-methyl part of the amide.                                                                                                                      |

## Applications in Research and Development

Substituted benzamides are a crucial class of compounds in medicinal chemistry due to their wide range of biological activities.<sup>[6]</sup> They are known to interact with various biological targets, including dopamine and serotonin receptors.<sup>[8]</sup>

- Scaffolds in Medicinal Chemistry: The **N,2-dimethylbenzamide** structure can serve as a foundational scaffold or an intermediate for synthesizing more complex molecules. The ortho-methyl group provides steric bulk that can influence the molecule's conformation and its binding to biological targets, a key consideration in structure-activity relationship (SAR) studies.<sup>[9][10]</sup>
- Agrochemical and Pharmaceutical Intermediates: Like many substituted amides, **N,2-dimethylbenzamide** can be a valuable intermediate in the production of agrochemicals and pharmaceuticals.<sup>[1][3]</sup>

- Anticancer Research: N-substituted benzamides have been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[9][10] The specific substitution pattern of **N,2-dimethylbenzamide** could be explored in this context.

## Safety and Handling

While a specific, comprehensive safety data sheet for **N,2-dimethylbenzamide** is not widely available, general precautions for substituted amides should be strictly followed. The toxicological properties have not been fully investigated.[11]

- Potential Health Effects: May cause eye, skin, and respiratory tract irritation. Ingestion may cause irritation of the digestive tract.[11]
- Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- First Aid Measures:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
  - Skin: Flush skin with plenty of water. Remove contaminated clothing.[11]
  - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [11]
  - Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

## References

- PubChem. 2-Hydroxy-N,N-dimethylbenzamide. [Link]
- Evergreensino Chemical Co.,Ltd. How does O-Toluic Acid react with amines?. [Link]
- ChemBK. N,N-dimethylbenzamide. [Link]
- PubChem. N,N-dimethyl-2,3-dimethylbenzamide. [Link]
- PubChem. N,N-Dimethylbenzamide. [Link]

- PubMed.
- Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [\[Link\]](#)
- Royal Society of Chemistry.
- NIST. Benzamide, N,N-dimethyl- Mass Spectrum. [\[Link\]](#)
- ResearchGate.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [\[Link\]](#)
- LookChem. Benzamide,N,2-dimethyl- MSDS (CAS No. 2170-09-4). [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 2170-09-4: N,2-Dimethylbenzamid | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. N,2-Dimethylbenzamide 95% | CAS: 2170-09-4 | AChemBlock [[achemblock.com](http://achemblock.com)]
- 3. CAS 2170-09-4: N,2-Dimetilbenzamida | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 4. N,2-dimethylbenzamide AldrichCPR | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 5. How does O - Toluic Acid react with amines? - Blog - Evergreensino [[evergreensinochem.com](http://evergreensinochem.com)]
- 6. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 7. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]
- 8. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 10. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 11. Benzamide,N,2-dimethyl- MSDS CasNo.2170-09-4 [[lookchem.com](http://lookchem.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,2-Dimethylbenzamide: Synthesis, Structure, and Analysis]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b184477#n-2-dimethylbenzamide-chemical-structure-and-iupac-name>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)